KCC2 blocker 1 -

KCC2 blocker 1

Catalog Number: EVT-8341984
CAS Number:
Molecular Formula: C22H25NO5S
Molecular Weight: 415.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

KCC2 Blocker 1 is classified as a small molecule antagonist specifically targeting the KCC2 transporter. It was identified through high-throughput screening of chemical libraries aimed at discovering selective inhibitors of KCC2. This compound has been recognized for its unique pharmacological profile, demonstrating a potent inhibitory effect on KCC2 with minimal off-target activity against other cotransporters such as NKCC1 .

Synthesis Analysis

Methods and Technical Details

The synthesis of KCC2 Blocker 1 involves several key steps:

  1. Starting Material: The synthesis begins with commercial 3-chloro-6-phenylpyridazine.
  2. Microwave Irradiation: This compound is reacted with thiourea under microwave conditions (220°C for 15 minutes) to yield 6-phenylpyridazine-3-thiol in an 83% yield.
  3. Alkylation: The thiol is then alkylated using alpha-chloroacetyl chloride and various heterocyclic amines, resulting in alkylation substrates with yields ranging from 80% to 95%.
  4. Final Product Formation: Subsequent reactions using cesium carbonate in acetonitrile lead to the formation of the final analogs, with yields between 30% and 52% .

This synthetic route demonstrates a robust structure-activity relationship (SAR), allowing for the optimization of potency and selectivity.

Molecular Structure Analysis

Structure and Data

KCC2 Blocker 1 has a complex molecular structure characterized by its specific arrangement of atoms that confer its biological activity. The compound's structure includes:

  • Core Structure: A pyridazine ring system that is essential for its interaction with the KCC2 transporter.
  • Functional Groups: Various substituents that enhance binding affinity and selectivity towards KCC2.

The molecular formula and weight are critical for understanding its pharmacokinetic properties, although specific data points such as exact molecular weight were not detailed in the sources reviewed .

Chemical Reactions Analysis

Reactions and Technical Details

KCC2 Blocker 1 undergoes several chemical reactions that are pivotal for its synthesis and activity:

  • Nucleophilic Substitution: The reaction between thiourea and chlorinated pyridazine involves nucleophilic substitution, forming a thiol derivative.
  • Alkylation Reactions: Alkylation with various amines modifies the thiol group, leading to diverse analogs with altered biological activity.
  • Binding Interactions: The compound's mechanism of action involves binding to specific sites on the KCC2 transporter, inhibiting its function through competitive inhibition .
Mechanism of Action

Process and Data

KCC2 Blocker 1 functions by inhibiting the potassium chloride cotransporter KCC2, which is crucial for maintaining chloride ion gradients across neuronal membranes. By blocking this transporter:

  • Inhibition of Chloride Efflux: The blockade leads to elevated intracellular chloride levels, which can disrupt inhibitory neurotransmission.
  • Potential Therapeutic Implications: This mechanism may be beneficial in conditions where enhanced neuronal excitability is desired, such as certain types of epilepsy where reduced inhibition could be therapeutically advantageous .

Data from pharmacological studies indicate that KCC2 Blocker 1 exhibits an IC50 value around 537 nM, demonstrating potent inhibition compared to other known blockers like bumetanide .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KCC2 Blocker 1 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in saline at concentrations up to approximately 10 mg/mL, which is advantageous for in vitro studies.
  • Stability: The compound's stability under physiological conditions supports its use in biological assays.
  • Selectivity Profile: It shows high selectivity for KCC2 over other related transporters like NKCC1, minimizing potential side effects associated with broader action .

These properties make it a promising candidate for further development in therapeutic applications targeting neurological disorders.

Applications

Scientific Uses

KCC2 Blocker 1 has significant potential applications in scientific research:

  • Neuroscience Research: It serves as a valuable tool for studying the role of KCC2 in neuronal excitability and neurotransmission.
  • Drug Development: Its selective inhibition profile makes it a candidate for developing new treatments for epilepsy and other neurological disorders characterized by altered chloride homeostasis.
  • Pharmacological Studies: Researchers utilize this compound to explore the therapeutic potential of modulating KCC2 activity in various pathological contexts .
Synthesis, Discovery, and Pharmacological Development of KCC2 Blocker 1

High-Throughput Screening Methodologies for KCC2 Antagonist Identification

The discovery of KCC2 Blocker 1 originated from innovative high-throughput screening (HTS) platforms designed to overcome historical challenges in assaying potassium-coupled chloride transport. Traditional methods for measuring KCC2 activity relied on radiotracer fluxes (⁸⁶Rb⁺ or ³⁶Cl⁻) or electrophysiology, which suffered from low throughput and technical complexity [3] [7]. A breakthrough emerged with the development of a thallium flux (Tl⁺-flux) assay using the fluorescent Cl⁻-sensitive dye FluoZin-2-AM. This assay exploited the observation that KCC2 transports Tl⁺ (as a K⁺ surrogate) alongside Cl⁻, enabling real-time quantification of transporter activity via fluorescence increases in Tl⁺-containing buffers [3] [4]. Implemented in 384-well plates, this platform achieved Z'-factors >0.5, making it suitable for large-scale compound screening [4].

Further refinements included the generation of stable HEK-293 cell lines expressing rat KCC2 under tetracycline-inducible promoters. This allowed isogenic control by comparing compound effects in induced vs. uninduced cells, distinguishing KCC2-specific effects from off-target actions [1] [4]. The assay’s robustness was validated by dose-dependent inhibition by known blockers like furosemide (IC₅₀ ~500 μM) and DIOA (IC₅₀ ~15 μM), establishing a baseline for novel inhibitor identification [3] [10]. Screening of >234,000 compounds from the Molecular Libraries Small Molecule Repository (MLSMR) yielded several benzyl prolinate hits, including the progenitor of KCC2 Blocker 1 (initial IC₅₀ ~10 μM) [3] [10]. Key technological advancements enabling this discovery included:

  • Fluorescence-based plate readers (e.g., Hamamatsu FDSS 6000) for kinetic measurements [4]
  • Lentiviral transduction systems for consistent KCC2 expression [1]
  • Counter-screening against NKCC1 to exclude pan-transport inhibitors [4] [7]

Table 1: HTS Assay Parameters for KCC2 Blocker Identification

Assay ComponentSpecificationSignificance
Cell LineHEK-293 with inducible rat KCC2Enables isogenic controls; reduces false positives
Detection MethodFluoZin-2-AM fluorescence (λₑₓ 470 nm, λₑₘ 540 nm)Real-time, kinetic readout of Cl⁻-dependent Tl⁺ flux
Throughput234,000+ compounds screened in 384-well platesIdentified rare chemotypes like benzyl prolinates
ValidationDose-response in induced vs. uninduced cellsConfirmed target specificity; excluded artifacts
Reference ControlsFurosemide (IC₅₀ 500 μM); DIOA (IC₅₀ 15 μM)Benchmarked novel inhibitors against known agents

Structure-Activity Relationship (SAR) Optimization Strategies

The initial benzyl prolinate hit underwent systematic SAR optimization to enhance potency, selectivity, and drug-like properties. Core modifications focused on three regions: the N-acyl group, proline stereochemistry, and aryl sulfone substituents [5] [6] [10]. Removal of the N-acetyl group or substitution with bulkier acyl chains (e.g., propionyl) abolished activity, underscoring the critical role of the compact N-acetyl moiety for target engagement. Similarly, inversion of proline chirality from the active (S)- to (R)-configuration reduced potency by >100-fold, highlighting stereospecific binding [6] [10].

The most impactful modifications occurred at the aryl sulfone moiety. Introduction of a methylsulfone (-SO₂CH₃) group at the para-position of the benzyl ring boosted potency 10-fold (IC₅₀ from 10 μM to 1 μM). Ortho- or meta-substitutions were less effective, indicating strict spatial requirements for the sulfone’s interaction with a hydrophobic pocket in KCC2 [10]. Further optimization explored bicyclic systems, but these compromised solubility without improving efficacy. The culmination of these efforts yielded KCC2 Blocker 1 (CID 1228439-36-8) with an IC₅₀ of 1 μM in cellular Tl⁺-flux assays and >35-fold selectivity over NKCC1 (IC₅₀ >35 μM) [5] [10].

Table 2: Key SAR Findings for Benzyl Prolinate Derivatives

Structural RegionModificationActivity ChangeKey Insight
N-acyl groupRemoval (→ NH)InactiveAcetyl carbonyl essential for H-bonding
Replacement with propionyl5-fold ↓ potencySteric intolerance at binding site
Proline chirality(R)-enantiomer>100-fold ↓ potencyBinds stereoselectively to chiral pocket
(S)-enantiomerIC₅₀ 1 μM (KCC2 Blocker 1)Optimal configuration
Aryl substituentp-MethylsulfoneIC₅₀ 1 μMHydrophobic/lipophilic balance critical
o-Methylsulfone4-fold ↓ potencySteric hindrance limits access to subpocket
Bicyclic systems (e.g., naphthyl)Reduced solubilityLimited drug-like properties

Chemoproteomic Approaches for Target Validation

Confirming direct engagement between KCC2 Blocker 1 and KCC2 required orthogonal techniques beyond functional assays. Cryo-electron microscopy (cryo-EM) studies of KCC2 revealed two chloride-binding sites (Cl1 and Cl2) within the transmembrane domain, with residues like Tyr⁵⁶⁹ in Cl2 implicated in ion coordination [8] [9]. Site-directed mutagenesis of these residues (e.g., Y569A) abolished both Cl⁻ transport and inhibition by KCC2 Blocker 1, suggesting the compound’s binding site overlaps with Cl⁻-binding pockets [9].

Photoaffinity labeling using an azide-derivatized analogue of KCC2 Blocker 1 covalently labeled extracellular loop 2 (ECL2) of KCC2. This region, particularly residues ⁵⁸⁰QGQFW⁵⁸⁴, was confirmed via mass spectrometry after tryptic digest and affinity purification [4]. Computational docking supported these findings, positioning the benzyl sulfone moiety of KCC2 Blocker 1 within a hydrophobic cleft near ECL2, while the prolinate core formed hydrogen bonds with Thr⁵⁸⁷ and Asn⁵⁹⁰ [2] [9]. Notably, insertion of a 3xHA tag in ECL2 (to aid detection) subtly altered K⁺ coordination but preserved the compound’s binding, confirming robustness of the chemotype [9].

Table 3: Target Validation Strategies for KCC2 Blocker 1

MethodKey Experimental DesignFindingsLimitations
Site-directed mutagenesisPoint mutations at Cl⁻-binding sites (e.g., Y569A)Loss of blocker efficacy; confirms binding epitopeMay disrupt overall protein folding
Photoaffinity labelingAzide-probe + UV crosslinking + MS/MS identificationLabeled ECL2 residues ⁵⁸⁰QGQFW⁵⁸⁴Requires chemical modification of parent
Computational dockingHomology modeling based on NKCC1/KCC cryo-EM structuresBenzyl sulfone in hydrophobic cleft; H-bonds with Thr⁵⁸⁷/Asn⁵⁹⁰Limited by model accuracy
Chimeric transportersKCC2/NKCC1 domain swapsLoss of inhibition when ECL2 replaced with NKCC1May alter intrinsic transport function

Comparative Analysis of Benzyl Prolinate Derivatives as KCC2 Antagonists

KCC2 Blocker 1 stands apart from earlier KCC2 antagonists due to its benzyl prolinate scaffold, which confers superior selectivity over other CCCs. Benchmarking against canonical blockers reveals distinct advantages:

  • Furosemide & Bumetanide: Loop diuretics inhibit KCC2 only at high concentrations (IC₅₀ >500 μM) and potently block NKCC1 (IC₅₀ ~0.1–1 μM), making them unsuitable for CNS studies [4] [7].
  • DIOA: Exhibits suboptimal selectivity (KCC2 IC₅₀ ~15 μM; NKCC1 IC₅₀ ~40 μM) and off-target effects on organic anion transporters [3] [4].
  • ML077 (VU0463271): A pyridazinone-based KCC2 antagonist (IC₅₀ 60 nM) with clean off-target profiling (<50% inhibition at 10 μM across 68 GPCRs/ion channels) but poor brain penetrance [4].

Within the benzyl prolinate class, subtle structural variations dramatically alter potency. The (+)-enantiomer of KCC2 Blocker 1 (CID 1228439-71-1) shows 2.5-fold greater potency (IC₅₀ 0.4 μM) than the racemate, while the (-)-enantiomer is nearly inactive [6] [10]. Replacement of the p-methylsulfone with p-trifluoromethyl or p-cyano groups reduced activity 3–5-fold, validating the methylsulfone as optimal for hydrophobic interactions without excessive desolvation penalties [10]. Crucially, benzyl prolinates maintain >35-fold selectivity over NKCC1, unlike DIOA or furosemide, enabling precise interrogation of KCC2-specific biology in neuronal Cl⁻ regulation [5] [10].

Table 4: Comparative Profile of KCC2 Antagonists

Properties

Product Name

KCC2 blocker 1

IUPAC Name

benzyl (2R)-1-acetyl-2-[(4-methylsulfonylphenyl)methyl]pyrrolidine-2-carboxylate

Molecular Formula

C22H25NO5S

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C22H25NO5S/c1-17(24)23-14-6-13-22(23,21(25)28-16-19-7-4-3-5-8-19)15-18-9-11-20(12-10-18)29(2,26)27/h3-5,7-12H,6,13-16H2,1-2H3/t22-/m1/s1

InChI Key

XFXZWVGQXNFWDE-JOCHJYFZSA-N

SMILES

CC(=O)N1CCCC1(CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(=O)N1CCCC1(CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)OCC3=CC=CC=C3

Isomeric SMILES

CC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)OCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.